4'-Methyladenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

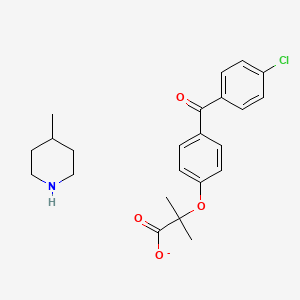

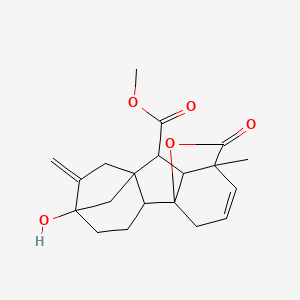

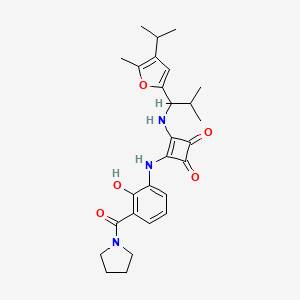

La 4’-Metiladenosina es un análogo de nucleósido de purina, lo que significa que es una versión modificada de la adenosina, un bloque de construcción fundamental del ARN.

Métodos De Preparación

La síntesis de 4’-Metiladenosina típicamente implica la metilación de la adenosina en la posición 4’. Esto se puede lograr a través de diversas rutas sintéticas, que incluyen:

Síntesis Química: Esto implica el uso de agentes metilantes en condiciones controladas para introducir el grupo metilo en la posición deseada.

Métodos Enzimáticos: Utilizando enzimas específicas que pueden catalizar el proceso de metilación con alta especificidad y eficiencia.

Los métodos de producción industrial a menudo escalan estos procesos, asegurando que se mantengan la pureza y el rendimiento del compuesto. Esto puede implicar optimizar las condiciones de reacción, como la temperatura, el pH y la concentración de los reactivos.

Análisis De Reacciones Químicas

La 4’-Metiladenosina puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esto implica reemplazar un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Halógenos, agentes alquilantes.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir un producto hidroxilado, mientras que la sustitución podría introducir un grupo funcional diferente en la posición 4’ .

Aplicaciones Científicas De Investigación

La 4’-Metiladenosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar análogos de nucleósidos y sus reacciones.

Biología: Los investigadores la utilizan para investigar el papel de la metilación en la función y regulación del ARN.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta en ensayos bioquímicos.

Mecanismo De Acción

El mecanismo por el cual la 4’-Metiladenosina ejerce sus efectos implica su incorporación en el ARN, donde puede interferir con la función normal del ARN. Esto puede conducir a la inhibición de la síntesis de ADN y la inducción de apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen:

ARN Polimerasa: Inhibición de la síntesis de ARN.

Vías Apoptoticas: Activación de caspasas y otras proteínas involucradas en la muerte celular programada.

Comparación Con Compuestos Similares

La 4’-Metiladenosina se puede comparar con otros compuestos similares, como:

N6-Metiladenosina: Otro derivado de la adenosina metilada, pero con el grupo metilo en la posición N6.

N1-Metiladenosina: Metilada en la posición N1, juega un papel en la función del ribosoma y la síntesis de proteínas.

La singularidad de la 4’-Metiladenosina radica en su metilación específica en la posición 4’, lo que le confiere propiedades bioquímicas distintas y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRABNSYSYDHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)

![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B12286138.png)